Callistephin chloride

Neuroprotection Anthocyanin Structure-Activity Relationship

Callistephin chloride is a critical anthocyanin standard for reproducible neuroprotection and absorption research. Its single B-ring hydroxyl group makes it an essential negative control against kuromanin to isolate catechol-dependent mechanisms, preventing invalid class-level extrapolations. With a w/w absolute assay for quantitative titration and defined human PK benchmarks (Cmax: 274 nmol/L), this compound ensures regulatory-grade accuracy in HPLC analysis of complex matrices.

Molecular Formula C21H21ClO10
Molecular Weight 468.8 g/mol
CAS No. 18466-51-8
Cat. No. B192049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCallistephin chloride
CAS18466-51-8
Synonymscallistephin
pelargonidin 3-glucoside
pelargonidin-3-glucopyranoside
pelargonidin-3-glucoside
Molecular FormulaC21H21ClO10
Molecular Weight468.8 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-]
InChIInChI=1S/C21H20O10.ClH/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9;/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25);1H/t16-,17-,18+,19-,21-;/m1./s1
InChIKeyCAHGSEFWVUVGGL-UBNZBFALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Callistephin chloride (CAS 18466-51-8) Procurement Guide: Anthocyanin Reference Standard for Bioactivity Research


Callistephin chloride (pelargonidin-3-O-glucoside chloride) is a naturally occurring anthocyanin found in strawberries and chokeberries [1]. As a member of the anthocyanin class, it possesses antioxidant activity and is examined for neuroprotective properties . This compound serves as a critical analytical standard and a model molecule for studying anthocyanin structure-activity relationships, particularly due to its simple B-ring substitution pattern [2].

Why Callistephin chloride Cannot Be Interchanged with Other Anthocyanin Standards in Critical Assays


Despite belonging to the same anthocyanin class, subtle structural variations—such as the number and position of hydroxyl groups on the B-ring—profoundly alter the compound's electrochemical behavior, bioactivity, and stability [1]. Specifically, the absence of a catechol moiety on the B-ring of callistephin (present in kuromanin/cyanidin-3-O-glucoside) results in disparate neuroprotective mechanisms, rendering class-level extrapolation invalid [2]. Therefore, substitution with a generic anthocyanin standard can lead to significant quantitative and qualitative discrepancies in research outcomes, necessitating the procurement of the specific compound for accurate and reproducible studies [3].

Callistephin chloride (CAS 18466-51-8) Quantifiable Differentiation Against Closest Analogs


Callistephin chloride vs. Kuromanin: Disparate Neuroprotective Efficacy Against Nitrosative Stress in Neuronal Models

In a direct head-to-head comparison, callistephin chloride (pelargonidin-3-O-glucoside) and kuromanin chloride (cyanidin-3-O-glucoside) were evaluated for their neuroprotective capacity in cerebellar granule neurons. Both compounds protected neurons from oxidative stress induced by glutamate excitotoxicity. However, a stark difference was observed under conditions of nitrosative stress (nitric oxide-induced apoptosis). Only kuromanin displayed the capacity to defend neurons, while callistephin provided no significant protection [1]. This difference is attributed to the presence of a catechol moiety on kuromanin's B-ring, which is absent in callistephin [1].

Neuroprotection Anthocyanin Structure-Activity Relationship

Callistephin chloride Thermal Stability Comparison: Quantified Degradation vs. Cyanidin-3-glucoside

The thermal stability of callistephin chloride (pelargonidin-3-glucoside) was directly compared with cyanidin-3-glucoside and malvidin-3-glucoside under identical conditions (90°C, pH 3, 4.5 hours) [1]. After 4.5 hours of heating, the absorbance at λvis-max decreased by >64% for all three anthocyanins. However, cyanidin-3-glucoside was identified as the most stable of the three [1]. This provides a quantitative stability ranking where callistephin degrades similarly to malvidin-3-glucoside but is less stable than cyanidin-3-glucoside.

Thermal Stability Anthocyanin Food Chemistry

Callistephin chloride Metabolite Pharmacokinetics: Defined Human Cmax and Tmax Following Oral Ingestion

A human pharmacokinetic study quantified the bioavailability of callistephin chloride (pelargonidin-3-O-glucoside) following the ingestion of 200g of strawberries containing 222 µmol of the compound [1]. The main metabolite, pelargonidin-O-glucuronide, reached a peak plasma concentration (Cmax) of 274 ± 24 nmol/L after 1.1 ± 0.4 hours (tmax) [1]. This provides a specific, quantified reference point for the compound's absorption and metabolism in humans, which is not directly transferable to other anthocyanins due to their distinct metabolic fates.

Bioavailability Pharmacokinetics Metabolism

Callistephin chloride vs. Cyanidin-3-glucoside: Differential Cellular Uptake in Caco-2 Intestinal Model

A study investigating factors affecting anthocyanin uptake used Caco-2 cell monolayers to compare the cellular absorption of anthocyanin extracts [1]. The results demonstrated that anthocyanin uptake is concentration-dependent and significantly affected by structure. Specifically, the uptake of cyanidin-3-glucoside was higher than that of pelargonidin-3-glucoside (callistephin) [1]. This indicates that callistephin may have a lower intrinsic intestinal permeability compared to its cyanidin-based analog.

Intestinal Absorption Caco-2 Bioavailability

Callistephin chloride Analytical Standard: Certified Purity and Absolute Assay for Quantitative Titration

For procurement purposes, callistephin chloride is offered as a certified analytical standard with a defined purity. Major vendors supply the compound with a purity of ≥95.0% (HPLC) or ≥98% . Critically, some suppliers provide it as an analytical standard with a w/w absolute assay, specifically intended for quantitative titration . This level of certification is not universally available for all anthocyanin standards, making this specific product grade essential for accurate quantitative analysis in research and quality control.

Analytical Standard HPLC Quantification

Callistephin chloride (CAS 18466-51-8) Application Scenarios Based on Quantified Differentiation


Use as a Negative Control or Specific Comparator in Neurodegenerative Disease Models Involving Nitrosative Stress

Based on the direct head-to-head evidence [1], callistephin chloride is the appropriate choice as a negative control or a specific comparator when investigating the neuroprotective effects of anthocyanins against nitrosative stress. Its lack of protection against NO-induced apoptosis, contrasted with the protective effect of kuromanin (cyanidin-3-O-glucoside), provides a clean background to isolate structure-activity relationships dependent on the catechol moiety [1].

Analytical Method Development and Quantitative Titration in Food and Botanical Extracts

For laboratories developing HPLC methods or performing quantitative analysis of anthocyanins in complex matrices (e.g., strawberry or chokeberry extracts), callistephin chloride is the ideal reference standard. Its availability with a w/w absolute assay for quantitative titration ensures high accuracy and traceability, which is essential for regulatory compliance and inter-laboratory comparability.

In Vitro Intestinal Absorption Studies to Investigate Structural Determinants of Anthocyanin Bioavailability

Given the evidence of differential cellular uptake in Caco-2 cells [2], callistephin chloride serves as a key compound for comparative studies on anthocyanin absorption. Researchers can use it in parallel with cyanidin-3-glucoside to elucidate the impact of B-ring hydroxylation patterns on transport mechanisms and overall bioavailability [2].

Human Pharmacokinetic Studies of Pelargonidin-Based Anthocyanins

The established human pharmacokinetic parameters for the main metabolite (Cmax: 274 ± 24 nmol/L; tmax: 1.1 ± 0.4 h) [3] provide a critical benchmark. Callistephin chloride is the requisite analytical standard for quantifying its metabolites in human plasma and urine samples during dietary intervention or clinical trials investigating the health effects of pelargonidin-rich foods.

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